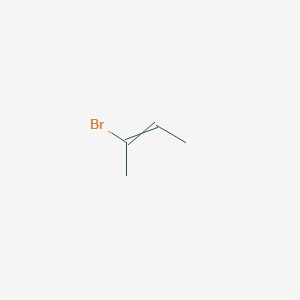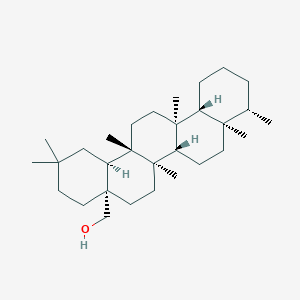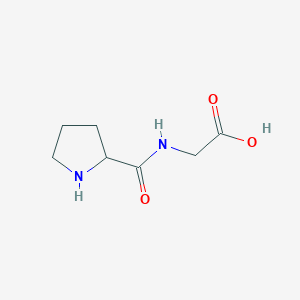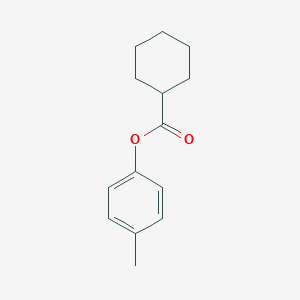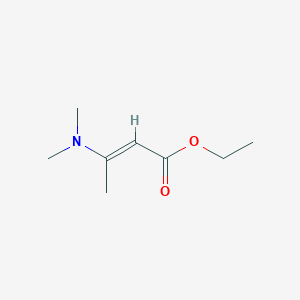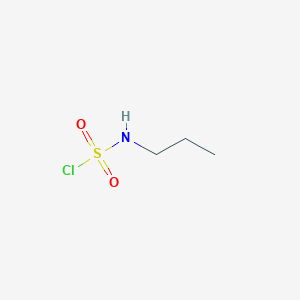
n-Propylsulfamoyl chloride
説明
N-Propylsulfamoyl chloride is a compound with the molecular formula C3H8ClNO2S . It is also known by other names such as propylsulfamoyl chloride, n-Propylsulphamoyl chloride, and MFCD11520375 . The compound has a molecular weight of 157.62 g/mol .
Molecular Structure Analysis
The InChI code for n-Propylsulfamoyl chloride is1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 . Its canonical SMILES representation is CCCNS(=O)(=O)Cl . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
N-Propylsulfamoyl chloride is a pale yellow oil . It has a storage temperature of room temperature . It has a computed XLogP3-AA value of 1 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.科学的研究の応用
Electrophilic Substitution Reactions : N-Carbonylsulfamoyl chloride (NCSA), an intermediate obtained from cyanogen chloride and sulfur trioxide, and closely related to sulfamoyl chloride, reacts via electrophilic substitution with hydroxyl, amino, or carboxyl groups. This leads to the formation of N-chlorosulfonylurethanes, -ureas, and -amides. NCSA also provides an accessible route to β-amino acids, unsaturated carboxylic acids, and β-lactams derivatives (Graf, 1968).
Activation for Hydrosulfamoylation : Silyl radicals can activate sulfamoyl chlorides for the single-step hydrosulfamoylation of inexpensive olefins. This method is useful in medicinal chemistry, enabling the generation of complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Chan–Lam Coupling Reaction : Sulfamoyl azides, when reacted with arylboronic acids in the presence of copper chloride, facilitate the synthesis of unsymmetrical N-arylsulfamides. This method offers benefits in terms of yield and reaction time compared to the coupling of sulfamides and boronic acids (Won et al., 2019).
Transesterification Catalyst : Ionic liquid-regulated sulfamic acid has been used in the chemoselective transesterification of β-ketoesters. This demonstrates its potential as a catalyst in organic synthesis (Bo et al., 2003).
Alternative Synthesis of N-Acyl Sulfamates : Fluorosulfates have been used as an alternative to chlorosulfonyl isocyanate and sulfamoyl chloride for the synthesis of N-acyl sulfamates, indicating the potential for safer handling and broader applicability in chemical synthesis (Gilles et al., 2019).
Nanofiltration Membrane Fabrication : Sodium N-cyclohexylsulfamate, related to sulfamoyl chlorides, has been used to improve water flux and salt rejection in the fabrication of novel nanofiltration membranes. This has implications for environmental and industrial filtration applications (Chen et al., 2015).
Safety And Hazards
N-Propylsulfamoyl chloride is classified as dangerous, with hazard statements H314 and H318 . This means it can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
N-propylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQDHSVABMRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539351 | |
| Record name | Propylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Propylsulfamoyl chloride | |
CAS RN |
10305-42-7 | |
| Record name | Propylsulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-propylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



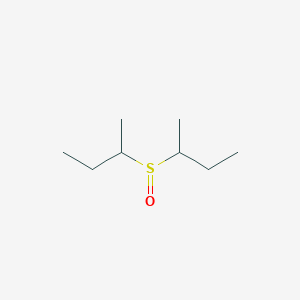
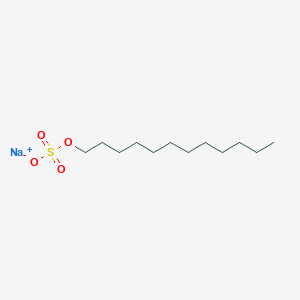
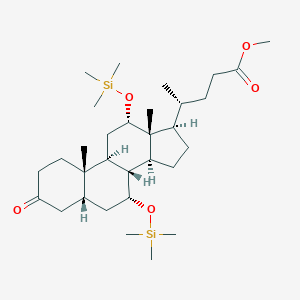
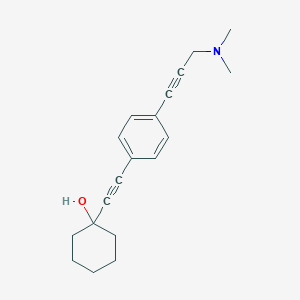
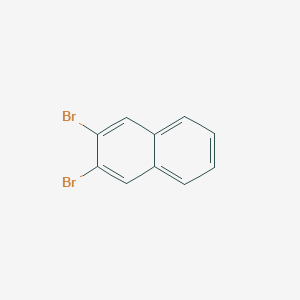
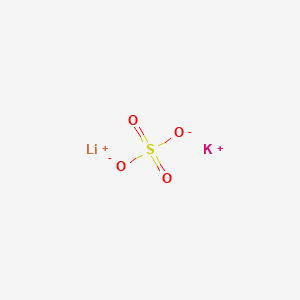
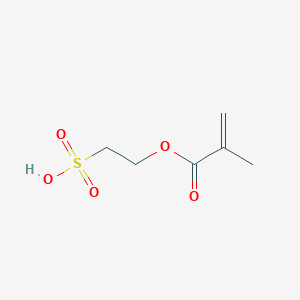
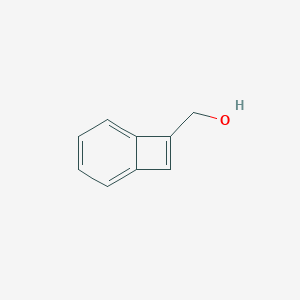
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
